molecular formula C4H3ClN4O2 B1295005 6-Chloro-5-nitropyrimidin-4-amine CAS No. 4316-94-3

6-Chloro-5-nitropyrimidin-4-amine

Cat. No.: B1295005
CAS No.: 4316-94-3
M. Wt: 174.54 g/mol
InChI Key: BWLOHIMQWHFSQF-UHFFFAOYSA-N
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Safety and Hazards

6-Chloro-5-nitropyrimidin-4-amine is classified as a skin irritant (Category 2) and eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Mechanism of Action

Target of Action

It is known to be a substituted pyrimidine with antifungal properties . This suggests that it may target enzymes or proteins essential to the growth and reproduction of fungi.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-5-nitropyrimidin-4-amine. For instance, it is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound may be sensitive to oxygen, moisture, or higher temperatures, which could affect its stability and potency.

Biochemical Analysis

Biochemical Properties

6-Chloro-5-nitropyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain fungal enzymes, thereby exhibiting antifungal activity . The compound’s interactions with enzymes such as cytochrome P450 and other oxidoreductases are of particular interest, as these interactions can lead to the inhibition of fungal growth and proliferation . Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In fungal cells, the compound disrupts cell membrane integrity and inhibits cell wall synthesis, leading to cell death . In mammalian cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . It can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby influencing cellular responses to external stimuli . Furthermore, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of fungal enzymes, inhibiting their catalytic activity and preventing the synthesis of essential cellular components . This inhibition is often achieved through competitive binding, where this compound competes with natural substrates for enzyme binding sites . Additionally, the compound can induce conformational changes in enzymes, further reducing their activity . At the genetic level, this compound can influence the transcription of genes involved in metabolic and stress response pathways, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the antifungal effects of this compound are most pronounced within the first 24 hours of exposure, with a gradual decline in activity observed over time . In in vivo studies, long-term exposure to the compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and efflux pumps . These adaptive responses can reduce the compound’s efficacy over time, necessitating adjustments in dosage and treatment duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits fungal growth . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s interactions with mammalian enzymes and the subsequent generation of reactive metabolites . Threshold effects have also been noted, where a certain minimum dose is required to achieve significant antifungal activity . Beyond this threshold, increasing the dose does not proportionally enhance the compound’s efficacy but instead increases the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its antifungal activity. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic reactions can influence the compound’s antifungal efficacy and toxicity profile . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These changes can impact cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps, which can influence its intracellular concentration and localization . In tissues, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s ability to accumulate in specific tissues, such as the liver and kidneys, can also impact its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression . In mitochondria, the compound can affect mitochondrial respiration and energy production . These subcellular interactions are essential for the compound’s overall biochemical and pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-5-nitropyrimidin-4-amine can be synthesized through several methods. One common synthetic route involves the chlorination of 5-nitropyrimidin-4-amine. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-nitro-6-chloropyrimidine
  • 6-Chloro-5-nitro-4-pyrimidinamine
  • 4-Pyrimidinamine, 6-chloro-5-nitro-

Uniqueness

6-Chloro-5-nitropyrimidin-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-chloro-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLOHIMQWHFSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195749
Record name 4-Pyrimidinamine, 6-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4316-94-3
Record name 6-Chloro-5-nitropyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4316-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 6-chloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4316-94-3
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Record name 4-Pyrimidinamine, 6-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 28% aqueous ammonium hydroxide (670 mL, 5.35 mol, 1.04 equiv) was added in a drop-wise fashion to a rapidly stirred solution of the 4,6-dichloro-5-nitropyrimidine solid (1000 g, 5.16 mol, 1.00 equiv) in diethyl ether (4000 mL) and methanol (670 mL). The addition was carried out over a period of 2 hours. Upon completion of addition, the resulting yellow solid was filtered off, washed with water and hexane, and dried under reduced pressure to give the title compound as a yellow solid (yield: 675 g). This crude solid was used in the next step without any further purification. 1H NMR (400 MHz, DMSO-d6): δ 8.97 (s, 1H), 7.91 (broad s, 2H). MS (EI) for C4H3ClN4O2: 175 (MH+).
Quantity
670 mL
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Quantity
670 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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